4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy]-
Description
Contextualization within Flavonoid Glycoside Research
Flavonoid glycosides are a significant subgroup of flavonoids, characterized by the presence of a sugar moiety attached to the flavonoid aglycone. This glycosylation affects the compound's solubility, absorption, metabolism, and biological activity. Rutoside, as a quercetin-3-O-rutinoside, serves as a key example within this subgroup, and research into its properties contributes to a broader understanding of how glycosylation influences the pharmacological potential of flavonoids. wikipedia.orgnjppp.comnih.govmdpi.com Studies comparing rutoside to its aglycone, quercetin (B1663063), or other rutin (B1680289) glycosides are common in academic literature to elucidate the role of the rutinose sugar in its bioactivity and pharmacokinetic profile. nih.gov
Historical Perspectives on Rutoside Research
The investigation into rutoside has a history spanning several decades. Early research in the 1940s, notably by USDA researcher James F. Couch, contributed to the initial understanding of certain properties of rutin. wikipedia.orgnih.gov The name "rutin" itself originates from the plant Ruta graveolens, where it was first detected. wikipedia.orgnjppp.comekb.eg Historically, rutoside was sometimes referred to as "vitamin P" and was investigated for its potential to decrease capillary fragility. nih.govnih.gov This early recognition of its influence on vascular health laid the groundwork for subsequent, more detailed investigations into its mechanisms of action.
Current Research Landscape and Emerging Trends in Rutoside Studies
The current academic research landscape on rutoside is broad and actively evolving, focusing on its various biological activities and exploring methods to enhance its therapeutic potential. Key areas of investigation include its roles as an antioxidant and anti-inflammatory agent. njppp.comnih.govmdpi.comekb.egnih.govnih.govnih.govfrontiersin.orgmdpi.comjddtonline.infomedchemexpress.comijsurgery.comeurekaselect.com
Detailed research findings highlight rutoside's ability to modulate inflammatory pathways. Studies have shown that rutoside can decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.govmdpi.com
Research also explores rutoside's effects on platelet aggregation and its potential implications for cardiovascular health. jddtonline.infoacs.org Studies have demonstrated that rutoside can inhibit platelet aggregation stimulated by agonists like collagen. acs.org
Furthermore, academic research is delving into the effects of rutoside on microvascular permeability and its potential in conditions related to vascular dysfunction, such as post-thrombotic syndrome. jddtonline.infocochranelibrary.com While some in vitro studies suggest a reduction in microvascular permeability, the translation of these findings into robust clinical evidence is an ongoing area of research. cochranelibrary.com
A significant challenge addressed in current research is the relatively low bioavailability of rutoside following oral administration, attributed to poor absorption, high metabolism, and rapid excretion. wikipedia.orgmdpi.comekb.eg Emerging trends in rutoside studies include the development and investigation of novel delivery systems, such as encapsulation using nanoparticles and colloidal systems, to improve its solubility, stability, and ultimately, its bioavailability and efficacy. mdpi.com Research is also exploring the role of the gut microbiota in the metabolism of rutoside, as microbial conversion can influence its resulting bioactive metabolites. frontiersin.org
The application of rutoside in various disease models, including studies on wound healing in hyperglycemic conditions and its neuroprotective effects, represents another active area of current research. ekb.egnih.govmdpi.commedchemexpress.com These studies often focus on the underlying mechanisms, such as the modulation of oxidative stress and inflammatory responses. mdpi.com
The following table summarizes some reported effects of rutoside from academic research:
| Biological Activity | Observed Effects | References |
| Anti-inflammatory | Decreased levels of TNF-α, IL-1β, IL-6; Suppression of COX-2 and iNOS expression | nih.govnih.govmdpi.com |
| Antioxidant | Reduction of oxidative stress, free radical scavenging | njppp.comekb.egmdpi.comeurekaselect.com |
| Antiplatelet | Inhibition of platelet aggregation | jddtonline.infoacs.org |
| Vasoprotective | Decreasing capillary permeability | jddtonline.infocochranelibrary.com |
| Neuroprotective | Protection against neurotoxicity, amelioration of peripheral neuropathy | ekb.egnih.govmedchemexpress.com |
| Wound Healing | Promotion of healing in hyperglycemic models, reduction of inflammation | mdpi.com |
Academic research on rutoside continues to expand, seeking to fully understand its complex interactions within biological systems and to explore its potential applications, often focusing on overcoming limitations related to its pharmacokinetic properties through innovative approaches.
Structure
2D Structure
Properties
CAS No. |
83144-68-7 |
|---|---|
Molecular Formula |
C26H28O15 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18+,20+,21-,24-,25+,26+/m1/s1 |
InChI Key |
RXAXTTGJEMODPY-IHPAPMAYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Molecular Architecture and Classification of Rutoside
Structural Components: Quercetin (B1663063) Aglycone and Rutinose Disaccharide Moiety
The chemical structure of rutoside is characterized by a flavonoid backbone, specifically the flavonol aglycone quercetin, linked to a disaccharide moiety known as rutinose. researchgate.netmdpi.comresearchgate.netdergipark.org.tr This linkage occurs via a glycosidic bond at the hydroxyl group located at the C-3 position of the quercetin molecule's C ring. drugbank.comresearchgate.net
Quercetin, the aglycone component, is a pentahydroxyflavone with hydroxyl groups at the 3, 3', 4', 5, and 7 positions. nih.govuni.lu Its structure consists of a diphenyl propane (B168953) skeleton with hydroxyl groups and a double bond between carbons 2 and 3 in the C ring. researchgate.net
Rutinose is the disaccharide component of rutoside. researchgate.netmdpi.comwikipedia.org It is composed of two sugar units: L-rhamnose and D-glucose, linked together by an α-(1→6)-O-glycosidic bond. mdpi.comwikipedia.org This disaccharide is attached to the quercetin aglycone at the C-3 position. researchgate.netresearchgate.net The presence of the rutinose moiety significantly influences the properties of rutoside compared to its aglycone, quercetin, notably increasing its solubility in more polar components despite potentially reducing some biological activities in certain contexts. researchgate.netmdpi.com
The molecular formula of rutoside is C₂₇H₃₀O₁₆, and its molecular weight is approximately 610.5 g/mol . nih.govekb.egnih.govontosight.airesearchgate.net
Stereochemical Configurations and Their Significance in Rutoside Analogs
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial in understanding the properties and interactions of chemical compounds, including rutoside and its analogs. solubilityofthings.comslideshare.net The specific three-dimensional orientation of atoms can significantly influence a molecule's physical properties, reactivity, and interactions with biological systems, such as enzymes and receptors. solubilityofthings.comlibretexts.org
While rutoside itself has a defined stereochemical structure, variations in the sugar moiety or the position of glycosylation can lead to the formation of rutoside analogs or other flavonoid glycosides. For instance, isoquercitrin (B50326) is an isomer of rutin (B1680289) where glucose is attached directly to quercetin at the C-3 position, without the rhamnose unit. dergipark.org.tr These structural and stereochemical differences among flavonoid glycosides can result in variations in their physical, chemical, and biological properties, including solubility, absorption, metabolism, and interaction with biological targets. dergipark.org.trsolubilityofthings.comlibretexts.org Research findings indicate that the glycosylation pattern and the specific sugars involved can affect the antioxidant activity and other biological effects compared to the aglycone. mdpi.commdpi.com
Hierarchical Classification within Flavonoid Glycoside Subclasses
Rutoside belongs to the broad class of polyphenolic secondary metabolites known as flavonoids. wikipedia.org Flavonoids are characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C), typically arranged as a C6-C3-C6 structure. wikipedia.orgresearchgate.net
Within the flavonoid class, rutoside is specifically classified as a flavonoid glycoside because it contains a sugar moiety (rutinose) attached to the flavonoid aglycone (quercetin). drugbank.comresearchgate.netwikipedia.orgresearchgate.net Flavonoid glycosides are the most common form of flavones and flavonols consumed in the diet. wikipedia.org
Further classification places rutoside within the flavonol subclass of flavonoids. researchgate.netresearchgate.netresearchgate.netuobasrah.edu.iq Flavonols are a group of flavonoids that have a hydroxyl group at the C-3 position of the C ring and a double bond between C-2 and C-3, as well as a ketone group at C-4. Quercetin is a prominent example of a flavonol aglycone. nih.govuni.luuobasrah.edu.iq
Finally, rutoside is specifically a rutinoside, indicating that the disaccharide rutinose is attached to the aglycone. nih.govdrugbank.comontosight.ai This hierarchical classification is summarized in the table below:
| Classification Level | Group/Subclass | Characteristics | Example (Rutoside) |
| Broad Class | Polyphenolic Metabolites | Compounds with multiple phenolic hydroxyl groups | Rutoside |
| Class | Flavonoids | C6-C3-C6 skeleton, two phenyl rings and a heterocyclic ring | Rutoside |
| Subclass | Flavonols | Flavonoids with a 3-hydroxyl group, C2-C3 double bond, and 4-ketone group | Quercetin (aglycone of Rutoside), Rutoside |
| Type | Flavonoid Glycosides | Flavonoids with a sugar moiety attached | Rutoside |
| Specific Type | Rutinoside | Flavonoid glycoside with rutinose disaccharide attached | Rutoside |
This classification highlights the structural features that define rutoside and differentiate it from other flavonoid compounds.
Natural Occurrence and Biosynthetic Pathways of Rutoside
Distribution in Botanical Species and Natural Products
Rutoside is found in a vast array of plant species, distributed across various families. nih.gov It is particularly abundant in fruits, vegetables, and herbs. nih.govnih.gov The concentration of rutoside can vary significantly between species and even within different parts of the same plant.
Key botanical families where rutoside is prevalent include Polygonaceae (e.g., buckwheat), Solanaceae, Capparaceae, and Rosaceae. nih.gov One of the richest known sources of rutoside is Tartary buckwheat (Fagopyrum tataricum), which contains substantially more of the compound than common buckwheat (Fagopyrum esculentum). researchgate.netwikipedia.org In citrus fruits, rutoside is found in the peels and the white layer under the peel. mach-dich-wach.comnih.gov Other significant sources include apples, onions, asparagus, tea (Camellia sinensis), olives, and passion flower. nih.govmach-dich-wach.comdraxe.com The compound has also been identified in the leaves and petioles of Rheum species and in the native Samoan plant matalafi (Psychotria insularum). wikipedia.org
Below is an interactive data table summarizing the distribution of rutoside in various botanical species.
| Botanical Family | Species Name | Common Name | Plant Part(s) Containing Rutoside |
| Polygonaceae | Fagopyrum tataricum | Tartary Buckwheat | Seeds, Sprouts researchgate.netwikipedia.org |
| Polygonaceae | Fagopyrum esculentum | Common Buckwheat | Seeds wikipedia.orgnih.gov |
| Rutaceae | Citrus spp. | Citrus fruits (Orange, Lemon, Grapefruit) | Peel, Leaves wikipedia.orgmach-dich-wach.comcaringsunshine.com |
| Rosaceae | Malus domestica | Apple | Fruit, Peel nih.govasclepius-biotech.comdraxe.com |
| Asparagaceae | Asparagus officinalis | Asparagus | Shoots wikipedia.orgmach-dich-wach.comdraxe.com |
| Theaceae | Camellia sinensis | Tea | Leaves asclepius-biotech.comnih.gov |
| Amaryllidaceae | Allium cepa | Onion | Bulb draxe.com |
| Oleaceae | Olea europaea | Olive | Fruit, Oil mach-dich-wach.comdraxe.com |
| Passifloraceae | Passiflora incarnata | Passion flower | Aerial parts nih.govdraxe.com |
| Caprifoliaceae | Sambucus nigra | Elderberry | Fruit asclepius-biotech.commach-dich-wach.com |
| Adoxaceae | Viburnum spp. | - | - |
| Solanaceae | Solanum spp. | - | - |
| Capparaceae | Capparis spinosa | Caper | Flower buds draxe.com |
| Amaranthaceae | Amaranthus spp. | Amaranth | Leaves nih.govdraxe.com |
| Lamiaceae | Origanum majorana | Marjoram | Leaves wikipedia.org |
| Rhamnaceae | Ziziphus spp. | - | - |
| Anacardiaceae | Mangifera indica | Mango | - |
| Vitaceae | Vitis vinifera | Grape | Fruit wikipedia.orgmach-dich-wach.com |
| Fabaceae | Sophora japonica | Japanese Pagoda Tree | Flower buds |
| Rutaceae | Ruta graveolens | Common Rue | Leaves nih.govasclepius-biotech.com |
Endogenous Biosynthetic Route from Phenylalanine to Rutoside in Plants
The biosynthesis of rutoside in plants is a multi-step process that begins with the primary metabolite phenylalanine, an aromatic amino acid derived from the shikimate pathway. wikipedia.orgfrontiersin.orgfrontiersin.org This pathway channels a significant amount of photosynthetically fixed carbon into the production of a wide array of phenylpropanoid compounds, including flavonoids like rutoside. frontiersin.org
The biosynthetic journey from phenylalanine to rutoside can be outlined as follows:
Formation of Cinnamic Acid : The pathway is initiated when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgnih.govnih.gov
Hydroxylation to p-Coumaric Acid : Cinnamic acid is then hydroxylated at the 4-position by cinnamic acid-4-hydroxylase (C4H) to yield p-coumaric acid. wikipedia.orgnih.gov
Activation to p-Coumaroyl-CoA : The resulting p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) , which attaches a coenzyme A molecule to form p-coumaroyl-CoA. wikipedia.orgnih.gov This molecule serves as a key precursor for the flavonoid biosynthetic pathway.
Chalcone (B49325) Synthesis : The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . wikipedia.orgnih.gov This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone. wikipedia.org
Isomerization to a Flavanone (B1672756) : Naringenin chalcone is then rapidly isomerized into the flavanone naringenin by the enzyme chalcone isomerase (CHI) . wikipedia.orgnih.gov
Hydroxylation to a Dihydroflavonol : Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. nih.govnih.gov
Further Hydroxylation : Dihydrokaempferol is subsequently hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. nih.gov
Formation of the Flavonol (Aglycone) : Flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin (B1663063), which is the aglycone of rutoside. nih.govnih.gov
Glycosylation to Rutoside : In the final steps, quercetin is glycosylated by specific UDP-dependent glycosyltransferases (UGTs) . First, a glucose molecule is attached to the 3-hydroxyl group of quercetin. Subsequently, a rhamnose molecule is attached to the glucose moiety, forming the disaccharide rutinose and completing the synthesis of rutoside (quercetin-3-O-rutinoside). nih.gov
Key Enzymatic Transformations and Regulatory Mechanisms in Rutoside Biosynthesis
The biosynthesis of rutoside is a highly regulated process involving a series of key enzymatic transformations. The genes encoding these enzymes are often referred to as structural genes, and their expression is tightly controlled by various regulatory mechanisms to meet the plant's developmental and environmental needs.
The primary enzymes involved are part of the broader phenylpropanoid and flavonoid pathways. nih.gov
| Enzyme Abbreviation | Full Enzyme Name | Role in Rutoside Biosynthesis |
| PAL | Phenylalanine Ammonia-Lyase | Converts Phenylalanine to Cinnamic acid wikipedia.orgnih.gov |
| C4H | Cinnamic acid-4-Hydroxylase | Converts Cinnamic acid to p-Coumaric acid wikipedia.orgnih.gov |
| 4CL | 4-Coumarate-CoA Ligase | Converts p-Coumaric acid to p-Coumaroyl-CoA wikipedia.orgnih.gov |
| CHS | Chalcone Synthase | Catalyzes the formation of Naringenin Chalcone wikipedia.orgnih.gov |
| CHI | Chalcone Isomerase | Converts Naringenin Chalcone to Naringenin wikipedia.orgnih.gov |
| F3H | Flavanone 3-Hydroxylase | Converts Naringenin to Dihydrokaempferol nih.govnih.gov |
| F3'H | Flavonoid 3'-Hydroxylase | Converts Dihydrokaempferol to Dihydroquercetin nih.gov |
| FLS | Flavonol Synthase | Converts Dihydroquercetin to Quercetin nih.govnih.gov |
| UGTs | UDP-dependent Glycosyltransferases | Attach rutinose sugar moiety to Quercetin to form Rutoside nih.gov |
The regulation of these enzymatic steps occurs primarily at the transcriptional level. nih.gov The expression of the structural genes is controlled by a combination of transcription factors, most notably from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. mdpi.commdpi.com These proteins can form a transcriptional activation complex, often referred to as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating their transcription. nih.govmdpi.comresearchgate.net
For instance, specific R2R3-MYB transcription factors are known to directly regulate the expression of genes encoding enzymes for both early steps (e.g., CHS) and later steps (e.g., FLS, DFR) in the pathway. nih.govmdpi.com The bHLH proteins are crucial partners for the MYB factors, enhancing their ability to activate gene expression. mdpi.com The WD40 protein, TTG1, often acts as a scaffold, stabilizing the interaction between the MYB and bHLH components of the complex. nih.gov
In addition to these transcriptional regulators, environmental cues such as light and temperature, as well as endogenous signals like phytohormones, play a significant role in modulating the biosynthesis of flavonoids, including rutoside. mdpi.comresearchgate.net These signals can influence the expression of the regulatory transcription factors, thereby fine-tuning the production of rutoside in response to various internal and external stimuli.
Chemical Synthesis and Derivatization Strategies for Rutoside
Synthetic Approaches to Rutoside Derivatives and Analogs
Synthetic strategies for rutoside derivatives focus on modifying the hydroxyl groups present in its structure. These modifications can lead to improved solubility, stability, and bioavailability. nih.govontosight.ai The basic flavonoid skeleton of rutoside contains numerous hydroxyl groups that serve as primary targets for derivatization. nih.gov
Hydroxyethylation for Modified Rutoside Structures (e.g., Troxerutin (B1681598), 4'-O-(beta-Hydroxyethyl)rutoside)
Hydroxyethylation is a key strategy for synthesizing rutoside derivatives, particularly the group known as hydroxyethylrutosides (HERs). wikipedia.orgresearchgate.net Troxerutin, a well-known semi-synthetic derivative, is a mixture of hydroxyethylrutosides obtained by substituting hydroxyl groups in rutin (B1680289) with O-β-hydroxyethyl groups. wikipedia.orgresearchgate.net This process typically involves the reaction of rutin with ethylene (B1197577) oxide under alkaline conditions. greenskybio.comgoogle.comgoogle.com
Specific hydroxyethylated derivatives include 4'-O-(beta-Hydroxyethyl)rutoside. ontosight.ainih.gov The synthesis of troxerutin, which contains 3',4',7-tris[O-(2-hydroxyethyl)]rutin as a major component, can be achieved by reacting rutin with ethylene oxide catalyzed by sodium hydroxide (B78521). google.comfishersci.ca Controlling the reactant ratios, such as the weight ratio of rutin to water and rutin to sodium hydroxide, and adjusting the pH during the reaction are crucial for obtaining high purity troxerutin. google.com For example, a method describes using a weight ratio of rutin to water between 1:1 and 1:3, and a weight ratio of rutin to sodium hydroxide between 100:0.82 and 100:0.85. google.com Adding resin to adjust the pH to 9.5-10.3 at the end point can lead to high purity troxerutin. google.com
Another approach for preparing troxerutin involves protecting the hydroxyl groups of rutin, then reacting with a hydroxyethylation reagent like ethylene oxide in a solvent such as water, methanol (B129727), or ethanol (B145695) at temperatures between 30-50°C for 4-12 hours. google.comgoogle.com Purification steps, such as recrystallization, can be applied to obtain high-purity products. google.com
The synthesis of 7-monoethylolrutin with high content (above 98%) can be an intermediate step, followed by further hydroxyethylation to obtain troxerutin with low levels of non-hydroxyethylated impurities. google.com
Strategic Esterification and Glycosylation Modifications
Esterification and glycosylation are other important strategies for modifying rutoside. nih.gov
Esterification: Enzymatic esterification, also known as biosynthesis, is a selected method for derivatization due to the abundance of functional hydroxyl groups in rutin and the regioselectivity offered by enzymes. nih.gov Introducing lipophilic substituents through esterification can refine physicochemical properties and improve the pharmacological profile of flavonoids like rutin. nih.gov Enzymatic acylation with unsaturated fatty acids has been used to synthesize esters of rutin to improve its hydrophobic nature, stability, and bioavailability. nih.gov
Lipase-catalyzed acylation is commonly employed, with factors such as the acyl donor, solvent, temperature, and reaction time influencing the process. vup.sk Studies have shown that the conversion of rutin to its fatty acid ester can increase with decreasing length of the carbon chain of the acyl donor. vup.sk For instance, using butyrate (B1204436) as an acyl donor resulted in the highest yield in one study. vup.sk The 4'''-OH position at the rhamnose moiety has been identified as a common acylation site. vup.sk Solvents like tert-amyl alcohol, butanol, tertiary butyl alcohol, and n-hexane have been used in enzymatic esterification. asianpubs.org Tert-amyl alcohol has been reported as a suitable solvent, showing higher solubility capacity compared to acetone (B3395972) and acetonitrile (B52724). scielo.br Adding molecular sieves can help remove water produced during esterification, improving conversion yield. asianpubs.org
Chemical esterification methods are also used. For example, hexaacetylated rutin derivatives have been synthesized, showing improved water solubility and dissolution profiles compared to native rutin. najah.eduresearchgate.net Decaacetylated rutin has demonstrated significantly increased transdermal permeability. researchgate.netnih.gov
Glycosylation: Glycosylation involves the addition of sugar moieties to the flavonoid structure. UDP-glycosyltransferases (UGTs) are key enzymes in this process, catalyzing the formation of various glycosides. mdpi.com Glycosylation can improve the solubility, stability, bioavailability, and pharmacological activity of natural products. mdpi.com While the search results mention glycosylation in the context of flavonoid biosynthesis and the use of enzymes for transglycosylation reactions with rutin, detailed chemical glycosylation protocols specifically for rutoside were not extensively described. mdpi.comnih.govresearchgate.net However, the synthesis of rutin peracetate through acetylation is a related modification of the sugar moiety. nih.gov
Research on Enhancing Rutoside's Physicochemical Characteristics through Derivatization
Derivatization of rutoside is primarily aimed at overcoming its limitations, particularly its low water solubility and poor bioavailability, to enhance its therapeutic utility. nih.govresearchgate.netekb.eg
Modulation of Solubility and Solution Stability for Research Applications
Modifying the structure of rutoside through derivatization can significantly impact its solubility and stability in various solvents. nih.govwikipedia.orgnih.govasianpubs.org Rutin itself has low solubility in water (0.125 g/L) but is more soluble in polar solvents like methanol (55 g/L), ethanol (5.5 g/L), pyridine (B92270) (37.3 g/L), and dimethyl sulfoxide (B87167) (100 g/L). researchgate.net Its solubility generally improves with increasing temperature. researchgate.net
Derivatization strategies, such as the introduction of carboxylate groups on the sugar moiety, have led to a substantial increase in water solubility. scielo.br A rutin derivative with introduced carboxylate groups showed an almost 80-fold increase in water solubility (10 g/L) compared to rutin. scielo.br This increased solubility in water was accompanied by insolubility in apolar solvents. scielo.br
Esterification with fatty acids aims to increase the lipophilicity of rutin, which can be beneficial for certain applications. vup.skasianpubs.org Conversely, modifications like acetylation or the introduction of polar groups can enhance water solubility. najah.eduresearchgate.netscielo.br Hexaacetylated rutin showed approximately a two-fold increase in water solubility compared to original rutin. najah.eduresearchgate.net
The stability of rutoside derivatives in solution is also a critical factor for their research and potential therapeutic applications. While some derivatives show improved stability, the chemical stability of certain modified rutosides, such as troxerutin, has been noted as an area requiring further study. researchgate.net Studies on hexaacetylated rutin have indicated stability under accelerated conditions. najah.eduresearchgate.net
Data on solubility of rutin and a derivative (compound 2, a water-soluble derivative with carboxylate groups) highlights the impact of derivatization:
| Compound | Solubility in Water (g/L) | Log P |
| Rutin | 0.125 | 0.85 ± 0.05 |
| Derivative 2 | 10 | -1.13 ± 0.02 |
Data compiled from search result scielo.br.
Impact of Structural Modifications on Bioavailability Profiles
The bioavailability of rutoside is a major limitation for its clinical application. nih.govtamu.edu Structural modifications through derivatization are explored to improve absorption and pharmacokinetic profiles. nih.govwikipedia.orgasianpubs.org
Lipophilization of the flavonoid structure by introducing lipophilic molecules can improve the pharmacological profile, including bioavailability. nih.gov Esterification with fatty acids is one approach to enhance the lipophilic character of rutin. vup.skasianpubs.org These modifications are reported to increase affinity to cell membranes, potentially resulting in better penetration. vup.sk
Studies on specific derivatives, such as decaacetylated rutin, have shown a significant increase in transdermal permeability, suggesting improved absorption through the skin. researchgate.netnih.gov Hexaacetylated rutin also demonstrated improved dissolution, which can contribute to better oral bioavailability. najah.eduresearchgate.net
The type of glycoside attached to the flavonoid aglycone can also influence absorption and bioavailability kinetics. tamu.edu For instance, quercetin (B1663063) with only glucosides is absorbed more rapidly than pure quercetin-3-rutinoside. tamu.edu This underscores how modifications to the sugar moiety, as in the case of rutoside (a rutinoside), can impact its biological fate.
The synthesis of potentially more lipophilic compounds through esterification is a strategy to yield novel rutoside prodrugs suitable for improved delivery, including topical applications. researchgate.netnih.gov
Molecular Mechanisms Underpinning Rutoside S Biological Activities
Antioxidant and Free Radical Scavenging Mechanisms
Rutoside's antioxidant properties are crucial to its biological activities. patsnap.comfrontiersin.org The hydroxyl groups on its flavonoid core and the conjugated system formed by the benzene (B151609) rings and oxygen atoms in its structure are key to its ability to stabilize free radicals and scavenge reactive oxygen species (ROS). frontiersin.org
Direct Quenching of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Rutoside combats oxidative stress by directly scavenging free radicals, including superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals. patsnap.comfrontiersin.orgresearchgate.netrsc.orgmdpi.com This direct quenching mechanism helps reduce oxidative damage at the cellular level. emanresearch.org Studies have shown that rutoside can effectively scavenge various ROS and RNS in vitro. researchgate.netrsc.orgnih.gov For instance, it has demonstrated effective radical scavenging activity against DPPH•, ABTS•, hydroxyl radical (HO•), and nitric oxide (NO•). nih.gov This ability to reduce ROS and RNS generation contributes to mitigating oxidative damage in cells. researchgate.net
Upregulation of Endogenous Enzymatic Antioxidant Systems (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)
Beyond direct scavenging, rutoside also exerts antioxidant effects by upregulating endogenous enzymatic antioxidant systems. patsnap.com These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), play a vital role in maintaining cellular homeostasis by detoxifying ROS. patsnap.comhealthcare-bulletin.co.ukxiahepublishing.com SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then detoxified by CAT and GPx into water and oxygen. healthcare-bulletin.co.uk Research indicates that rutoside can enhance the activity and levels of these crucial antioxidant enzymes. researchgate.netresearchgate.netnih.govspandidos-publications.comnih.gov For example, studies have shown that rutoside supplementation can elevate the activities of glutathione reductase, glutathione peroxidase, catalase, and total superoxide dismutase. researchgate.net Treatment with rutoside has been observed to increase SOD, CAT, GPx, and total glutathione (GSH) levels. nih.govspandidos-publications.com This upregulation strengthens the cellular defense against oxidative stress. researchgate.netspandidos-publications.com
Data on Rutoside's effect on enzymatic antioxidant activity:
| Enzyme | Effect of Rutoside Treatment | Reference |
| Superoxide Dismutase (SOD) | Increased activity/levels | researchgate.netnih.govspandidos-publications.com |
| Catalase (CAT) | Increased activity/levels | researchgate.netnih.govspandidos-publications.com |
| Glutathione Peroxidase (GPx) | Increased activity/levels | researchgate.netnih.govspandidos-publications.comnih.gov |
| Glutathione Reductase (GR) | Elevated activity | researchgate.net |
| Total Glutathione (GSH) | Increased levels | nih.govspandidos-publications.com |
Chelation of Metal Ions
Rutoside possesses metal ion chelation properties, which contribute to its antioxidant activity. researchgate.nethrpub.orgrsc.org Chelation of metal ions, particularly transition metals like iron and copper, is crucial in preventing the generation of free radicals catalyzed by these metals. researchgate.nethrpub.orghrpub.orgplos.org By forming complexes with metal ions, rutoside can prevent their participation in free radical generating processes, thus exhibiting an antioxidant behavior. researchgate.nethrpub.orghrpub.org The structure of flavonoids like rutoside offers potential coordination sites for metal ions, including the 5-hydroxy and 4-carbonyl group, the 3-hydroxy and 4-carbonyl group, and the 3', 4'-dihydroxy group in the B ring. hrpub.org Studies have shown that rutoside can form complexes with various metal ions, including iron, strontium, and copper, with a notable ability to complex with iron. rsc.org This chelation capacity helps to reduce oxidative damage to biomolecules. researchgate.nethrpub.org
Anti-inflammatory Mechanisms
In addition to its antioxidant capabilities, rutoside exhibits significant anti-inflammatory effects. patsnap.comjpmsonline.comresearchgate.net Chronic inflammation is implicated in various pathological conditions, and rutoside modulates inflammatory pathways to help mitigate inflammation. patsnap.com
Modulation of Pro-inflammatory Cytokine Production and Release (e.g., TNF-α, IL-1β, IL-6)
Rutoside modulates inflammatory responses by inhibiting the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). patsnap.comfrontiersin.orgfrontiersin.orgmdpi.comscielo.brmdpi.com These cytokines play critical roles in initiating and propagating inflammatory processes. mdpi.comscielo.brmdpi.com Studies have demonstrated that rutoside can significantly reduce the expression levels of these key inflammatory cytokines. frontiersin.orgfrontiersin.org For instance, research indicates that rutoside can decrease the production of pro-inflammatory factors by over 80%. frontiersin.org This suppressive action on pro-inflammatory cytokine levels contributes to its anti-inflammatory effects. jpmsonline.comfrontiersin.org
Data on Rutoside's effect on pro-inflammatory cytokine levels:
| Cytokine | Effect of Rutoside Treatment | Reference |
| TNF-α | Reduced expression/levels | patsnap.comfrontiersin.orgfrontiersin.orgmdpi.com |
| IL-1β | Reduced expression/levels | frontiersin.orgfrontiersin.org |
| IL-6 | Reduced expression/levels | patsnap.comfrontiersin.orgfrontiersin.orgmdpi.com |
Inhibition of Core Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)
Rutoside suppresses inflammatory responses by inhibiting core inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and JAK/STAT pathways. frontiersin.orgresearchgate.netrsc.orgfrontiersin.orgmums.ac.irencyclopedia.pubresearchgate.netdovepress.comtandfonline.com NF-κB is a key transcription factor involved in the expression of inflammatory genes. patsnap.comdovepress.com MAPK and JAK/STAT pathways are also crucial in regulating inflammatory mediators and immune responses. encyclopedia.pubdovepress.comacs.org Rutin's anti-inflammatory activity is significantly related to its regulation of these pathways. frontiersin.orgresearchgate.net Studies have shown that rutoside can inhibit the activation of NF-κB and modulate MAPK signaling. frontiersin.orgfrontiersin.orgresearchgate.net Inhibition of these pathways leads to a reduction in the production and release of inflammatory mediators, thereby mitigating inflammation. patsnap.comfrontiersin.orgfrontiersin.orgresearchgate.net
Regulation of Leukocyte Recruitment, Activation, and Microvascular Permeability
Rutoside has been shown to influence inflammatory processes, including the regulation of leukocyte recruitment, activation, and microvascular permeability. Inflammation involves a series of events, including increased vascular permeability and the accumulation and activation of leukocytes at the site of injury or infection. ijbcp.comnih.gov Rutoside can counter the activation of NF-κB, a key transcription factor involved in inflammatory responses, and subsequently reduce the release of inflammatory cytokines and chemokines. ijbcp.com Studies have indicated that rutoside can decrease inducible nitric oxide synthase (iNOS)-mediated production of nitric oxide (NO) in human macrophages. ijbcp.com
Furthermore, rutoside has demonstrated inhibitory effects on increased microvascular permeability induced by various agents in rat skin ijbcp.com. Research using single capillaries in the frog mesentery also showed that hydroxyethyl (B10761427) rutosides, derivatives of rutoside, affected permeability ijbcp.com. The ability of rutoside to modulate vascular permeability and leukocyte behavior contributes to its anti-inflammatory potential. ijbcp.com
Antineoplastic and Chemopreventive Mechanisms
Rutoside exhibits promising antineoplastic and chemopreventive properties through various molecular mechanisms, targeting key processes in cancer development and progression. nih.govmdpi.commdpi.com
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells
One of the primary mechanisms by which rutoside exerts its anticancer effects is by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines. nih.govmdpi.commdpi.comd-nb.info Cell cycle dysregulation is a hallmark of cancer, leading to uncontrolled proliferation. Rutoside has been shown to arrest the cell cycle at different phases, including G0/G1, S, and G2/M, depending on the cancer cell type. mdpi.commdpi.comnih.gov For example, studies on Caski cervical cancer cells revealed that rutoside treatment led to G0/G1 phase arrest, associated with reduced expression of CDK4 and Cyclin D1. mdpi.com In human neuroblastoma LAN-5 cells, rutoside induced G2/M arrest. nih.govresearchgate.net
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Rutoside can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.commdpi.com Research has shown that rutoside treatment can lead to activation of caspases (e.g., caspase-3, -8, -9), modulate the expression of Bcl-2 family proteins (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2), and induce the cleavage of PARP. mdpi.commdpi.commdpi.com In HT-29 colon cancer cells, rutoside induced apoptosis through the concomitant activation of death receptors and mitochondrial pathways. mdpi.commdpi.com Rutoside has also been shown to induce apoptosis via p53 activation in certain cancer cells. nih.gov
The induction of cell cycle arrest and apoptosis by rutoside contributes significantly to its ability to inhibit cancer cell proliferation and survival. mdpi.commdpi.comd-nb.info
Here is a table summarizing some findings on cell cycle arrest and apoptosis induction by rutoside:
| Cancer Cell Line | Cell Cycle Arrest Phase(s) | Apoptotic Pathway(s) Involved | Key Molecular Events | Source |
| Caski (Cervical Cancer) | G0/G1 | Intrinsic (Mitochondrial) | Caspase-3/9 activation, ROS generation, altered Bax/Bcl-2 expression, decreased CDK4/Cyclin D1 | mdpi.com |
| LAN-5 (Neuroblastoma) | G2/M | Apoptosis induced | Decreased BCL2 expression and BCL2/BAX ratio | nih.govresearchgate.net |
| HT-29 (Colon Cancer) | Sub-G1 | Intrinsic and Extrinsic | Caspase-3, -8, -9 activation, PARP cleavage, upregulated Bax, downregulated Bcl-2 | mdpi.commdpi.com |
| MCF-7 (Breast Cancer) | S | ROS-mediated apoptosis | ROS-mediated apoptosis | mdpi.com |
| Human Glioma CHME cells | Not specified | Apoptosis induced | ROS generation, decreased mitochondrial membrane potential, upregulated p53, caspase-3, -9, cytochrome c, Bax, downregulated Bcl-2 | mdpi.com |
Inhibition of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Rutoside has demonstrated the ability to inhibit angiogenesis, thereby limiting the supply of nutrients and oxygen to tumors and hindering their growth and spread. mdpi.comscialert.netresearchgate.net Studies have shown that rutoside can suppress the expression and production of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis. mdpi.comscialert.netresearchgate.net In MDA-MB-231 breast cancer cells, rutoside suppressed VEGF synthesis and expression. mdpi.com In vivo studies using B16F-10 melanoma cell-induced capillary formation in mice showed that rutoside treatment significantly inhibited the number of tumor-directed capillaries. scialert.netresearchgate.net
Beyond inhibiting angiogenesis, rutoside also shows potential in inhibiting metastasis, the spread of cancer cells to distant sites. Metastasis involves processes such as cell migration and invasion. Rutoside has been reported to inhibit the invasion and migration of various cancer cells. mdpi.comnih.gov For instance, rutoside inhibited the invasion of GL-15 cells and decreased the expression of metalloproteinase (MMP-2), an enzyme involved in extracellular matrix degradation, while enhancing the expression of extracellular matrix proteins like fibronectin and laminin. mdpi.com Methylation of hydroxyl groups in rutoside derivatives has been shown to enhance their anti-migration activity in cancer cells, potentially potentiating anti-metastatic effects. researchgate.net
Interaction with Tumor Suppressor and Oncogenic Pathways (e.g., p53, PI3K/Akt, Wnt/β-catenin)
Rutoside modulates several key signaling pathways that are often dysregulated in cancer, including tumor suppressor and oncogenic pathways. mdpi.commdpi.comnih.govresearchgate.net
Rutoside interacts with the tumor suppressor protein p53, which plays a critical role in cell cycle control, apoptosis, and DNA repair. Rutoside exposure can induce apoptosis via p53 activation in certain cancer cells. nih.govworktribe.com
The PI3K/Akt/mTOR pathway is an important oncogenic pathway that regulates cell growth, proliferation, and survival. Rutoside has been shown to modulate this pathway. mdpi.comnih.gov It can inhibit the PI3K/Akt pathway, which can lead to cell cycle arrest and caspase production. researchgate.net Rutoside has also been associated with the regulation of mTOR activity by modulating TSC2 expression and activating AMPK, which in turn inhibits mTOR activity. mdpi.com Furthermore, rutoside can prevent GSK-3β phosphorylation by regulating PI3K expression. nih.gov
The Wnt/β-catenin signaling pathway is another pathway frequently altered in cancer, involved in cell proliferation, migration, and stem cell maintenance. Rutoside has been reported to modulate Wnt/β-catenin signaling. nih.govresearchgate.net It can induce variation in the expression levels of downstream effectors of this pathway, such as AXIN2, c-MYC, and cyclin D1. nih.gov Research suggests that rutoside may prevent the stabilization and accumulation of β-catenin in the cytoplasm and block its translocation to the nucleus, potentially via repression of the PI3K/Akt/mTOR pathway. nih.govmdpi.com
Rutoside's ability to interact with and modulate these critical signaling pathways underscores its multifaceted approach to inhibiting cancer progression. mdpi.commdpi.comnih.govresearchgate.net
Neuroprotective Mechanisms
Rutoside also exhibits neuroprotective properties, which are attributed to its ability to counteract various factors contributing to neuronal damage and dysfunction. scispace.comworktribe.comresearchgate.netpatsnap.comresearchgate.net
Potential for Blood-Brain Barrier Permeation by Rutoside and its Derivatives
A crucial aspect of a compound's potential as a neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain from substances in the blood. nih.govphysiology.org The BBB is formed by tightly joined endothelial cells of brain capillaries. physiology.org
Studies investigating the permeability of rutoside across the BBB have yielded varying results, often suggesting limited passive diffusion of the parent compound. In vitro studies using parallel artificial membrane permeability assay (PAMPA-BBB) have indicated that rutoside has poor BBB permeability. researchgate.net However, the potential for rutoside derivatives or its metabolites (such as quercetin (B1663063), which can be produced by the deglycosylation of rutoside by gut microflora) to cross the BBB is also a subject of research. researchgate.net Some studies suggest that while rutoside itself may have low bioavailability and poor absorption, its metabolites might be more bioavailable and capable of reaching brain tissue. wikipedia.orgworktribe.com
Research exploring strategies to enhance the brain delivery of rutoside and other flavonoids is ongoing. Co-administration with certain compounds, such as α-tocopherol, has been investigated for its potential to promote the transport of flavonoids like quercetin across the BBB. researchgate.net Furthermore, advanced delivery systems, such as liposomes, have been explored to enhance the BBB permeability of natural products including rutoside. nih.gov
While the direct permeation of intact rutoside across the BBB may be limited, the neuroprotective effects observed in various studies suggest that either a sufficient amount of rutoside or its active metabolites are reaching the brain, or its effects are mediated through indirect mechanisms. worktribe.comresearchgate.netresearchgate.net Further research is needed to fully elucidate the extent of rutoside and its derivatives' BBB permeability and their concentrations in brain tissue following administration.
Modulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor)
Rutoside has demonstrated the ability to modulate the expression of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity dovepress.commdpi.com. Studies suggest that rutoside's neuroprotective effects may be partly attributed to its influence on BDNF signaling pathways. Polyphenols, including flavonoids like rutoside, can enhance neuronal survival and promote neurite outgrowth, a marker of neuronal differentiation dovepress.com. While some polyphenols directly activate tropomyosin receptor kinase (Trk) receptors, the primary receptors for neurotrophic factors like BDNF, others, including certain flavonoids, increase the expression of neurotrophic factors in both in vitro and in vivo models dovepress.comnih.gov. This modulation of BDNF expression contributes to rutoside's potential therapeutic benefits in neurodegenerative disorders nih.govresearchgate.netnih.gov.
Attenuation of Oxidative Stress and Apoptosis in Neural Tissues
Rutoside is recognized for its potent antioxidant and anti-apoptotic properties, which are crucial for protecting neural tissues from damage nih.govresearchgate.netnih.govpatsnap.comfrontiersin.org. The brain is particularly susceptible to oxidative stress due to its high oxygen consumption and lipid content patsnap.com. Rutoside combats oxidative stress by directly scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase patsnap.comfrontiersin.org. This antioxidant action helps to prevent oxidative damage to neural cells patsnap.com.
Furthermore, rutoside attenuates apoptosis (programmed cell death) in neural tissues through several mechanisms. It can inhibit the activation of caspases, which are key enzymes in the apoptotic pathway karger.com. Research indicates that rutoside can mitigate mitochondrial apoptotic events by hindering mitochondrial permeability transition and reducing the release of cytochrome c nih.govkarger.com. It also influences the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, shifting the balance towards cell survival nih.govfrontiersin.org. Studies have shown that rutoside treatment can lead to the downregulation of caspase-3 expression and improve neuronal survival following traumatic brain injury karger.com. Rutoside's anti-apoptotic effects are also linked to its ability to regulate signaling pathways such as the MAPK pathway frontiersin.org.
Antidiabetic and Anti-obesity Mechanisms
Rutoside exhibits antidiabetic and anti-obesity properties through various mechanisms that influence glucose homeostasis and adipogenesis researchgate.netscielo.brmdpi.com.
Rutoside plays a role in regulating glucose homeostasis by impacting glucose uptake and insulin (B600854) secretion researchgate.netscielo.brmdpi.com. Potential mechanisms include decreasing carbohydrate absorption in the small intestine, stimulating insulin secretion from pancreatic β-cells, and increasing insulin-driven glucose uptake by tissues researchgate.netscielo.brmdpi.com. Studies have shown that rutoside can improve insulin secretion in both normal and high-glucose conditions nih.gov. It has been demonstrated to stimulate Ca²⁺ uptake in pancreatic islets, a process crucial for insulin secretion, potentially through L-type voltage-dependent Ca²⁺ channels nih.gov. Rutoside can also enhance glucose uptake in skeletal muscle scielo.br. Furthermore, it may improve glucose control by inhibiting enzymes like α-glucosidase and α-amylase and activating glucose transporter GLUT-4 synthesis researchgate.net.
Rutoside influences adipogenesis, the process of fat cell formation, by modulating the expression of related genes and proteins jst.go.jpnih.govresearchgate.net. Research indicates that rutoside can decrease the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein-α (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c) jst.go.jpnih.govresearchgate.net. It can also reduce the expression of adipocyte protein 2 (aP2) jst.go.jpresearchgate.net. Conversely, rutoside may increase the expression of thermogenic markers like uncoupling protein 1 (Ucp-1) and Pgc-1α, promoting energy expenditure jst.go.jp. These effects contribute to rutoside's potential in ameliorating obesity by reducing lipid accumulation and influencing adipocyte differentiation jst.go.jpnih.govresearchgate.net.
Rutoside can impact hepatic glucose production pathways, which are critical for maintaining glucose balance, particularly in the context of diabetes researchgate.netnih.gov. It has been shown to inhibit hepatic gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources researchgate.net. Rutoside may achieve this by reducing the activity or expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase 1 (PCK1) researchgate.netnih.govuvic-ucc.cat. Studies suggest that rutoside can activate the AKT signaling pathway, which plays a role in inhibiting hepatic glucose production nih.govuvic-ucc.catcsic.es.
Antimicrobial Mechanisms
Rutoside possesses antimicrobial properties and can exert effects against various bacteria researchgate.netnih.govmdpi.combiointerfaceresearch.com. Its antimicrobial mechanisms are diverse and can involve targeting bacterial cell structures and processes researchgate.netmdpi.com. Rutoside has been reported to alter bacterial membrane permeability and disrupt cytoplasmic membrane function researchgate.netmdpi.com. It may also inhibit bacterial DNA gyrase, an enzyme essential for DNA replication researchgate.net. Furthermore, rutoside can interfere with bacterial energy metabolism researchgate.net. Some research suggests that rutoside may inhibit efflux pumps and interfere with biofilm formation, both of which are mechanisms bacteria use to resist antibiotics nih.govbiointerfaceresearch.commdpi.com. Studies have also explored synergistic effects of rutoside when combined with conventional antibiotics, where rutoside may enhance the antibiotic's ability to penetrate bacterial cells mdpi.com.
Data Table: Summary of Rutoside's Molecular Mechanisms
| Section | Mechanism Subtype | Key Molecular Targets/Processes | Observed Effects | Supporting References |
| 5.4.2 | Modulation of Neurotrophic Factor Expression | Brain-Derived Neurotrophic Factor (BDNF), Trk receptors, ERK, PI3K/Akt pathways | Increased BDNF expression, enhanced neuronal survival, promoted neurite outgrowth | nih.govresearchgate.netnih.govdovepress.commdpi.comnih.gov |
| 5.4.3 | Attenuation of Oxidative Stress | Reactive Oxygen Species (ROS), Superoxide dismutase, Catalase, Glutathione peroxidase | Direct free radical scavenging, upregulation of antioxidant enzymes, reduced oxidative damage | nih.govresearchgate.netnih.govpatsnap.comfrontiersin.org |
| 5.4.3 | Attenuation of Apoptosis in Neural Tissues | Caspases, Mitochondrial permeability transition, Cytochrome c release, Bax, Bcl-2, MAPK pathway | Inhibition of caspase activity, mitigation of mitochondrial apoptosis, modulation of pro/anti-apoptotic proteins | nih.govfrontiersin.orgkarger.com |
| 5.5.1 | Regulation of Glucose Homeostasis (Insulin Secretion) | Pancreatic β-cells, Ca²⁺ uptake, L-type voltage-dependent Ca²⁺ channels | Stimulation of insulin secretion, increased intracellular Ca²⁺ | researchgate.netscielo.brmdpi.comnih.govnih.gov |
| 5.5.1 | Regulation of Glucose Homeostasis (Glucose Uptake) | Glucose transporter GLUT-4 | Increased insulin-driven glucose uptake, activation of GLUT-4 synthesis | researchgate.netscielo.brmdpi.com |
| 5.5.1 | Regulation of Glucose Homeostasis (Absorption) | α-glucosidase, α-amylase | Decreased carbohydrate absorption | researchgate.net |
| 5.5.2 | Modulation of Adipogenesis-Related Expression | PPARγ, C/EBPα, SREBP-1c, aP2, Ucp-1, Pgc-1α | Decreased expression of adipogenic factors, increased expression of thermogenic markers, reduced lipid accumulation | jst.go.jpnih.govresearchgate.netresearchgate.netmums.ac.ir |
| 5.5.3 | Impact on Hepatic Glucose Production | Hepatic gluconeogenesis, G6Pase, PCK1, AKT signaling pathway | Inhibition of gluconeogenesis, downregulation of gluconeogenic enzymes, activation of AKT pathway | researchgate.netnih.govnih.govuvic-ucc.catcsic.es |
| 5.6 | Antimicrobial Mechanisms | Bacterial cell membrane, Cytoplasmic membrane, DNA gyrase, Efflux pumps, Biofilm formation | Altered membrane permeability, disruption of membrane function, inhibition of DNA gyrase, inhibition of efflux pumps and biofilm formation | researchgate.netnih.govmdpi.combiointerfaceresearch.commdpi.com |
Antibacterial Efficacy Against Various Bacterial Strains
Rutoside has been extensively studied for its antimicrobial activity against a range of bacterial strains nih.govmdpi.com. Research indicates that Rutoside can exhibit a profound degree of inhibition on the growth of bacteria such as Escherichia coli, Proteus vulgaris, Shigella sonnei, Klebsiella sp., Pseudomonas aeruginosa, and Bacillus subtilis nih.gov. Studies have shown that Rutoside can disrupt the cell membrane and cell wall of bacteria like Escherichia coli, which may facilitate the entry of antibiotics and enhance their effects mdpi.com.
The antibacterial properties of Rutoside have been confirmed through in vitro tests, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 1 mg/mL and minimum bactericidal concentration (MBC) values from 0.125 to 2 mg/mL against tested strains mdpi.com. Rutoside has also demonstrated synergistic effects when combined with conventional antibiotics like amikacin (B45834) against Escherichia coli, suggesting a potential role in combating antibiotic resistance mdpi.com. This synergy may involve Rutoside destroying the bacterial cell membrane and wall, allowing amikacin to access the bacterial interior and inhibit protein synthesis mdpi.com.
Studies using Rutoside nanocrystals have shown improved antibacterial activity compared to bulk Rutoside against various strains, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Streptococcus mutans, Klebsiella pneumonia, and Acinetobacter baumannii biointerfaceresearch.com. The reduction in particle size to the nanoscale range appeared to enhance Rutoside's antimicrobial efficacy biointerfaceresearch.com.
Research findings on the antibacterial activity of Rutoside against specific bacterial strains include:
| Bacterial Strain | Rutoside Concentration | Effect | Source |
| Escherichia coli | 0.125–1 mg/mL | Inhibition of growth | mdpi.com |
| Proteus vulgaris | Not specified | Inhibitory effects | nih.gov |
| Shigella sonnei | Not specified | Inhibitory effects | nih.gov |
| Klebsiella sp. | Not specified | Inhibitory effects | nih.gov |
| Pseudomonas aeruginosa | 1024 µg/mL | ~90% growth inhibition | nih.gov |
| Bacillus subtilis | 256 µg/mL | ~75% growth inhibition | nih.gov |
| Staphylococcus aureus | 512 µg/mL | ~70% growth inhibition | nih.gov |
| Acinetobacter baumannii | Not specified | Potent antibacterial action | biointerfaceresearch.com |
| Enterococcus faecalis | Not specified | Inhibition | biointerfaceresearch.com |
| Streptococcus mutans | Not specified | Inhibition | biointerfaceresearch.com |
| Klebsiella pneumonia | Not specified | Inhibition | biointerfaceresearch.com |
Antifungal Activities
Rutoside has also demonstrated antifungal properties farmaciajournal.comijrpas.com. It has been highlighted for its antifungal effect, with studies investigating its activity against various fungal species farmaciajournal.com. For instance, Rutoside showed antifungal efficacy against the strain of Candida gattii with a minimum inhibitory concentration of 60 μg/ml nih.govekb.eg.
Studies involving water-soluble Rutoside derivatives containing imidazole (B134444) and benzimidazole (B57391) moieties have shown good antifungal activity against Candida spp. farmaciajournal.com. While the antifungal effects of Rutoside alone against C. neoformans were inconclusive in one study, its combination with amphotericin B showed improved antifungal activity ijrpas.comijrpas.com. Rutoside was also found to prevent the replication of fungal cells ijrpas.comijrpas.com.
Research on polyphenol extracts from Ferocactus species containing Rutoside has indicated antifungal properties, with excellent effects observed against Aspergillus ochraceus and A. niger, although lower activity was seen against Penicillium funiculosum, P. ochrochloron, and Candida albicans mdpi.com.
Antiviral Properties
Rutoside has demonstrated broad-spectrum antiviral activity against several viral pathogens researchgate.netfrontiersin.org. Its antiviral potential has been well documented researchgate.netfrontiersin.org. Rutoside has been tested against viruses such as vesicular stomatitis virus, where it protected cells for approximately 24 hours nih.gov. It has also shown effectiveness against canine distemper virus, particularly during the adsorption and penetration stages of the viral replicative cycle nih.gov.
Studies have indicated Rutoside's antiviral effects against avian influenza strain H5N1 nih.gov. More recent research highlights its activity against influenza virus, hepatitis C virus, norovirus, enterovirus A71, and SARS-CoV-2 researchgate.netfrontiersin.org. Rutoside has been shown to decrease EqHV-8 infection, potentially via Nrf2/HO-1 activation researchgate.netfrontiersin.org. In vitro experiments have shown that Rutoside can exert a pronounced inhibitory effect on EqHV-8 at multiple stages of the viral life cycle researchgate.netfrontiersin.org. Rutoside was found to lower the infectivity of the C4 subgenotype EV-A71 with an IC50 of 200 M ijrpas.comijrpas.com.
Cardioprotective and Vasculoprotective Mechanisms
Rutoside exhibits significant cardioprotective and vasculoprotective effects patsnap.combohrium.commedwinpublishers.com. These benefits are often linked to its antioxidant and anti-inflammatory properties ekb.egbohrium.comjst.go.jp. Rutoside can protect the heart from damage induced by various substances and conditions, including certain drugs and toxins, as well as ischemia-reperfusion injury nih.govbohrium.com.
Improvement of Microvascular Permeability and Endothelial Function
Rutoside is known to enhance vascular health by promoting the integrity of endothelial cells that line blood vessels patsnap.com. It has been shown to improve endothelial function, partly by increasing the production of nitric oxide (NO), a key vasodilator that helps relax blood vessels and improve blood flow patsnap.comnih.gov. Increased endothelial NO synthesis is considered a potential target for preventing and treating cardiovascular diseases nih.gov. Rutoside can increase eNOS mRNA expression, eNOS protein synthesis, and eNOS activity in human umbilical vein endothelial cells (HUVEC), leading to increased NO production nih.gov. This effect may be mediated by basic fibroblast growth factor (bFGF) nih.gov.
Rutoside's antioxidant properties also contribute to its vasculoprotective effects by protecting NO from oxidative destruction by reactive oxygen species (ROS) nih.gov. Oxidative stress can impair endothelial function and contribute to the development of atherosclerosis nih.gov. Rutoside has been shown to attenuate oxidative stress and improve acetylcholine-induced vasodilation in animal models physiology.org. It can also protect against H2O2-triggered impaired relaxation of placental arterioles frontiersin.org.
Studies have indicated that Rutoside can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating pathways involved in endothelial damage nih.gov. For example, Rutoside has been shown to reduce intracellular IL-1β and IL-6 levels and affect NLRP3- and MyD-88-related pathways in endothelial cells exposed to certain toxins nih.gov.
Inhibition of Platelet Aggregation
Rutoside has demonstrated the ability to inhibit platelet aggregation patsnap.comnih.govmdpi.com. This effect is crucial in reducing the risk of thrombosis, which can lead to serious cardiovascular events like strokes and heart attacks patsnap.com. Studies have systematically examined the inhibitory mechanisms of Rutoside on platelet aggregation in human platelets nih.gov.
Rutoside has been shown to inhibit platelet aggregation induced by agonists such as collagen in a concentration-dependent manner nih.gov. The antiplatelet activity of Rutoside may involve the inhibition of phospholipase C activation, which in turn inhibits protein kinase C activity and thromboxane (B8750289) A2 formation nih.gov. This cascade of events can lead to the inhibition of the phosphorylation of P47 and intracellular Ca2+ mobilization, ultimately resulting in the inhibition of platelet aggregation nih.gov.
Research comparing Rutoside and Rutoside glycoside found that both similarly reduced the rate of platelet aggregation in vitro and in vivo mdpi.comresearchgate.net. The antiplatelet aggregation properties of Rutoside have also been linked to the inhibition of cyclooxygenase/thromboxane pathways rsc.org. Furthermore, Rutoside has been shown to partially inhibit endothelial microparticle (EMP)-associated protein disulfide isomerase (PDI), which can reduce platelet activation, suggesting PDI as a potential target for thrombosis treatment aging-us.com.
Data on Rutoside's effect on platelet aggregation:
| Compound | Condition | Effect on Platelet Aggregation | Source |
| Rutoside | In vitro | Decreased aggregation rate | mdpi.comresearchgate.net |
| Rutoside | In vivo (rats) | Decreased aggregation rate | mdpi.comresearchgate.net |
| Rutoside (250 µM) | Human platelets | Inhibited aggregation (collagen-induced) | nih.gov |
| Rutoside (290 µM) | Human platelets | Inhibited aggregation (collagen-induced) | nih.gov |
Organ Protective Mechanisms (Hepatoprotective, Nephroprotective, Testicular Protective)
Rutoside exhibits protective effects on various organs, including the liver, kidneys, and testes, often mediated by its antioxidant, anti-inflammatory, and anti-apoptotic properties bohrium.commedwinpublishers.com.
Hepatoprotective Effects: Rutoside has demonstrated hepatoprotective effects, safeguarding the liver from damage induced by toxins such as alcohol, carbon tetrachloride, and certain medications patsnap.combohrium.comnih.gov. It achieves this by enhancing the liver's antioxidant defenses, reducing inflammation, and potentially exerting antifibrotic effects patsnap.combohrium.comnih.govnih.govresearcher.life. Rutoside can ameliorate acute liver damage by scavenging free radicals, inhibiting NF-κB activation and the inflammatory response, and inducing the Nrf2/HO-1 pathway nih.govnih.gov. Studies suggest that Rutoside can reduce hepatic lipid levels and mitigate lipid-induced oxidative injuries in models of non-alcoholic fatty liver disease researchgate.net. It may also repress the autophagic function of liver tissues by down-regulating key autophagy biomarkers researchgate.net.
Nephroprotective Effects: Rutoside also shows protective effects in the kidneys against nephrotoxicity induced by substances like vancomycin, gentamicin, cisplatin (B142131), and mercuric chloride bohrium.comnih.govijpsjournal.comscispace.com. Its nephroprotective mechanisms primarily involve antioxidant, anti-inflammatory, and anti-apoptotic actions bohrium.comnih.govijpsjournal.com. Rutoside can upregulate the Nrf2/HO-1 pathway, which plays a crucial role in the kidney's defense against oxidative stress bohrium.comnih.gov. It can also attenuate inflammation by decreasing levels of inflammatory mediators like IL-1β and TNF-α and suppress apoptosis by affecting caspases nih.gov.
Testicular Protective Effects: Rutoside has been investigated for its protective role against testicular damage induced by various factors, including ischemia-reperfusion injury and toxic substances like sodium valproate and monosodium glutamate (B1630785) dergipark.org.trfrontiersin.orgjri.irnih.govresearchgate.net. Rutoside can mitigate oxidative stress in testicular tissue by scavenging reactive oxygen species and enhancing antioxidant enzyme activity dergipark.org.trfrontiersin.orgjri.irnih.govresearchgate.net. It can also suppress inflammation and apoptosis in the testes, as indicated by reduced levels of inflammatory markers and suppressed expression of pro-apoptotic factors like Bax and Caspase-3 dergipark.org.trfrontiersin.org. Studies have shown that Rutoside treatment can improve sperm quality and ameliorate testicular damage in animal models dergipark.org.trfrontiersin.orgresearchgate.net.
Mechanisms of Hepatoprotection
Rutoside demonstrates hepatoprotective effects, safeguarding the liver from damage induced by toxins. patsnap.com These protective effects are attributed to its ability to act as a free radical scavenger, inhibit NF-κB activation and the inflammatory response, exert antifibrotic potential, and induce the Nrf2/HO-1 pathway. nih.govnih.gov Studies have shown that rutoside can ameliorate acute liver damage. nih.govnih.gov While both rutoside and its aglycone, quercetin, exhibit hepatoprotective properties, their mechanisms may differ. Rutoside has been found to exert stronger protection against nitrosative stress and hepatocellular damage compared to quercetin, which might be linked to the presence of the rutinoside moiety. nih.govnih.gov Conversely, quercetin has shown more potent antioxidant and anti-inflammatory activities and antifibrotic potential. nih.govnih.gov Rutoside more potently suppressed the expression of inducible nitric oxide synthase (iNOS) than quercetin. nih.govnih.gov Both flavonoids significantly increased NF-E2-related factor 2 (Nrf2) and heme oxygenase (HO-1) expression in injured livers, although quercetin was less effective than rutoside at an equivalent dose. nih.govnih.gov
Mechanisms of Nephroprotection, including Renal Tubular Cell Apoptosis Attenuation
Rutoside has demonstrated nephroprotective effects by ameliorating oxidative stress, apoptosis, and inflammation in the kidneys. nih.gov Studies have shown that rutoside can mitigate drug-induced kidney damage and cell death by reducing levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), and apoptotic markers like caspase-3. frontiersin.orgnih.gov Its protective effect includes the activation of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, and a decrease in lipid peroxidation levels. frontiersin.orgnih.gov
Rutoside also plays a role in attenuating renal tubular cell apoptosis. researchgate.net Vancomycin, a glycopeptide antibiotic, can induce renal tubular cell apoptosis through increased mitochondrial superoxide production, leading to a loss of mitochondrial membrane potential and elevated caspase activity. nih.gov Pretreatment with rutoside has been shown to protect renal tubular cells from vancomycin-induced caspase activation, mitochondrial membrane depolarization, and subsequent apoptosis. researchgate.net This protective effect is associated with an increase in Nrf2 and HO-1 expression and a decrease in NF-κB expression. nih.gov
Testicular Oxidative Stress Modulation
Rutoside positively modulates testicular oxidative stress in murine models. repec.org Oxidative stress is implicated in damage to the male reproductive organ. repec.org Studies have shown that rutoside can significantly mitigate oxidative stress markers in testicular tissues. frontiersin.orgnih.gov For instance, in models of induced testicular toxicity, rutoside treatment reduced levels of malondialdehyde (MDA), a biomarker of lipid peroxidation, and nitric oxide, while increasing levels of glutathione (GSH). frontiersin.orgnih.gov This indicates that rutoside's antioxidant properties contribute to its protective effects against testicular oxidative stress. frontiersin.orgnih.govnih.gov Rutin's ability to scavenge free radicals may be linked to its inhibitory activity on the enzyme xanthine (B1682287) oxidase. nih.gov
Osteogenic and Anti-Arthritic Mechanisms
Rutoside exhibits mechanisms related to bone formation (osteogenesis) and the reduction of inflammation in arthritis. nih.gov
Promotion of Osteoblast Proliferation and Differentiation
Rutoside has been shown to promote the proliferation and osteogenic differentiation of osteoblast-like cells. spandidos-publications.comkjpp.netkoreamed.org In vitro experiments using human osteoblast-like MG-63 cells demonstrated that rutoside increased cell proliferation and enhanced markers of osteoblast differentiation, including alkaline phosphatase (ALP) activity, collagen type I expression, and mineralization. kjpp.netkoreamed.org Similar effects have been observed in rat calvarial osteoblast cells and mouse bone marrow mesenchymal stem cells. nih.govkjpp.net This suggests that rutoside can stimulate bone formation by promoting the activity and maturation of osteoblasts. kjpp.netkoreamed.org
Inhibition of Osteoclast Formation and Activity
Rutoside can inhibit osteoclast formation. Osteoclasts are responsible for bone resorption, and their excessive activity contributes to bone loss conditions like osteoporosis. nih.gov Rutoside inhibits osteoclast formation by decreasing reactive oxygen species and TNF-alpha through the inhibition of NF-κB activation. nih.gov
Reduction of Inflammatory Mediators in Models of Arthritis
Rutoside has demonstrated the ability to decrease human macrophage-derived inflammatory mediators and improve clinical signs in models of arthritis. researchgate.netnih.govnih.gov In vitro studies using activated human macrophages showed that rutoside inhibited the expression of inflammation-related genes and the release of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and IL-6. researchgate.netnih.govnih.gov In a rat model of adjuvant-induced arthritis, rutoside treatment inhibited clinical signs of chronic arthritis, which correlated with decreased levels of inflammatory cytokines in serum and macrophage supernatants. researchgate.netnih.govnih.gov This indicates that rutoside's anti-inflammatory properties contribute to its potential therapeutic value in inflammatory conditions like arthritis. researchgate.netnih.govnih.gov
Data Tables
Table 1: Effects of Rutoside on Markers of Osteoblast Proliferation and Differentiation in MG-63 Cells
| Parameter | Control (% of Control) | Rutoside (25 µg/ml) (% of Control) |
| ALP Activity | 100.0 | 154.4 ± 12.2 kjpp.netkoreamed.org |
| Collagen Type I Expression | 100.0 | 126.6 ± 6.2 kjpp.netkoreamed.org |
| Mineralization | 100.0 | 112.3 ± 5.0 kjpp.netkoreamed.org |
Note: Data are presented as percentage relative to the control group.
Table 2: Effects of Rutoside on Oxidative Stress Markers in Testicular Tissue (Rat Model)
| Parameter (in Testicular Tissue) | Control Group | MG Group (Induced Toxicity) | RUT + MG Group |
| MDA Levels | Decreased | Increased frontiersin.orgnih.gov | Reduced frontiersin.orgnih.gov |
| Nitric Oxide Levels | Decreased | Increased frontiersin.orgnih.gov | Reduced frontiersin.orgnih.gov |
| GSH Levels | Increased | Decreased frontiersin.orgnih.gov | Increased frontiersin.orgnih.gov |
Note: This table summarizes qualitative trends observed in research findings.
Pharmacokinetic Research and Bioavailability Enhancement Strategies for Rutoside
Absorption and Metabolic Fate of Rutoside and its Metabolites
Studies have shown that rutoside is poorly absorbed in its intact glycosidic form in the upper gastrointestinal tract ekb.egjfda-online.com. Oral administration of rutoside in rats demonstrated that neither rutoside nor its aglycone, quercetin (B1663063), were detected in the bloodstream. Instead, sulfates and glucuronides of quercetin were exclusively present, indicating that rutoside is hydrolyzed to quercetin in the intestine before absorption, and then extensively metabolized jfda-online.com. This hydrolysis is often facilitated by intestinal microflora ekb.eg.
Research using Caco-2 cells, a common in vitro model for intestinal absorption, has provided further insights. The intracellular accumulation of rutoside in Caco-2 cells increased over time and in a dose-dependent manner nih.gov. After 2 hours of incubation with 100 µM rutoside, the intracellular concentration increased approximately 2.5-fold compared to the initial 10 minutes nih.gov. Approximately 33% of the rutoside was metabolized to glucuronidated rutoside within these cells nih.gov. The intracellular concentration of glucuronidated rutoside was notably lower than that of the parent compound nih.gov. Studies suggest that specific transport systems, including P-glycoprotein and multidrug-resistant proteins 2 and 3, are involved in the transmembrane transport and intracellular accumulation of rutoside in Caco-2 cells, highlighting the role of both transporters and metabolic enzymes in its absorption process nih.gov.
Pharmacokinetic studies in rats following oral administration of a mulberry leaf extract containing rutoside and quercetin showed that rutoside was rapidly absorbed, with a peak plasma concentration (Cmax) of 1.546 ± 0.188 mg·l−1 reached at 1 hour (Tmax) scielo.br. Quercetin also showed rapid absorption but exhibited a secondary absorption peak, potentially due to a second absorption site in the intestines or hydrolysis of rutoside scielo.br. The plasma concentration-time curves for both rutoside and quercetin were best fitted with a two-compartment model scielo.br.
The main metabolites detected in the bloodstream after oral administration of rutoside are conjugated forms of its aglycone, quercetin, primarily sulfates and glucuronides jfda-online.com. These conjugated metabolites are considered the major circulating forms jfda-online.com.
Research on Strategies for Improving Oral Bioavailability and Efficacy
Due to the low oral bioavailability of rutoside, various strategies have been investigated to enhance its absorption and systemic exposure. These approaches primarily focus on improving its solubility, dissolution rate, and permeability across the intestinal barrier.
Particle Size Reduction Methodologies
Reducing the particle size of poorly soluble drugs like rutoside is a common technique to increase the surface area available for dissolution, thereby potentially improving absorption and bioavailability pharmascigroup.usmdpi.com. Studies have explored the preparation of rutoside nanosuspensions as a method for particle size reduction tandfonline.comnih.gov.
Research on rutoside nanosuspensions prepared by an antisolvent precipitation technique demonstrated that an optimized formulation had a minimum particle size of 122.85 ± 5.02 nm tandfonline.comnih.gov. This reduction in particle size led to a significantly higher dissolution rate (87.63 ± 2.29%) compared to the pure drug (39.77 ± 2.86%) tandfonline.comnih.gov. The enhanced dissolution and increased surface area contributed to improved intestinal absorption and apparent permeability tandfonline.comnih.gov. Ex vivo permeability studies showed that the absorption of the nanosuspension was enhanced compared to pure rutoside, with apparent permeability values improving significantly in the duodenum, jejunum, and ileum tandfonline.com. Pharmacokinetic studies with the nanosuspension showed a greater area under the curve (AUC0–24 h), indicating increased systemic exposure compared to the pure drug tandfonline.comnih.gov.
Another study involving rutoside-loaded solid lipid nanoparticles (SLNp) also utilized particle size reduction as a strategy researchgate.net. TEM analysis of the encapsulated rutoside nanoparticles showed spherical and rod-shaped particles with sizes ranging from 5 to 85 nm researchgate.net. This nanoencapsulation in a solid lipid matrix was found to potentially enhance the bioavailability in the intestinal system, as indicated by an increased peak serum concentration and decreased volume of distribution observed in the kinetic profile of the nanoparticles researchgate.net.
Data from particle size reduction studies:
| Formulation Type | Particle Size (nm) | Dissolution Rate (%) | AUC0–24h (fold increase vs pure drug) |
| Pure Rutoside | Not specified | 39.77 ± 2.86 | 1 |
| Rutoside Nanosuspension | 122.85 ± 5.02 | 87.63 ± 2.29 | ~3 tandfonline.comnih.gov |
| Rutoside SLNp | 5-85 | Not specified | Not specified, but increased peak serum concentration observed researchgate.net |
Inclusion Complexation with Cyclodextrins (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin)
Inclusion complexation with cyclodextrins (CDs) is a widely used technique to improve the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs pharmascigroup.usmdpi.commdpi.complos.org. Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity that can encapsulate drug molecules and a hydrophilic outer surface that enhances water solubility pharmascigroup.usmdpi.com.
Studies have successfully prepared inclusion complexes of rutoside with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-βCD) using methods like kneading and co-precipitation pharmascigroup.usmdpi.comnih.gov. Characterization studies using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have confirmed the formation of these complexes and indicated a decrease in the crystallinity of rutoside after complexation pharmascigroup.usmdpi.comnih.gov. This reduction in crystallinity contributes to an increased dissolution rate pharmascigroup.usmdpi.com.
Inclusion complexation with HP-βCD has been shown to significantly increase the dissolution rate of rutoside compared to the pure drug pharmascigroup.us. This enhancement in dissolution rate is a promising approach for increasing the oral bioavailability of poorly water-soluble drugs like rutoside pharmascigroup.us. Research also suggests that the dimension of the rutoside molecule is suitable for fitting into the cavity of β-cyclodextrin mdpi.com. Inclusion complexes of rutoside with β-CD and HP-βCD prepared by co-precipitation have shown improved solubility, antioxidative activity, and photostability of rutoside mdpi.com.
Data from in vitro dissolution studies of rutoside and its HPβCD inclusion complex:
| Formulation Type | Dissolution Medium | Time Point | Cumulative Drug Release (%) |
| Pure Rutoside | Phosphate buffer pH 6.8 | Specific intervals | Lower than complex pharmascigroup.us |
| Rutoside-HPβCD Inclusion Complex | Phosphate buffer pH 6.8 | Specific intervals | Significantly Higher pharmascigroup.us |
Note: Specific numerical data for cumulative drug release at defined time points for pure rutoside vs. complex were not available in the provided snippets, but the trend of significantly higher release for the complex was reported. pharmascigroup.us
Prodrug Development Approaches for Enhanced Systemic Exposure
Prodrugs are inactive or less active derivatives of a drug that undergo biotransformation in vivo to release the active parent compound patsnap.comcentralasianstudies.org. This strategy can be employed to improve various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, as well as to target specific tissues or reduce toxicity patsnap.comcentralasianstudies.orgmdpi.com. For rutoside, prodrug development aims to enhance its lipophilicity and permeability across biological membranes, thereby increasing systemic exposure nih.gov.
Research has explored the synthesis of rutoside bioconjugates, such as esters with unsaturated fatty acids (e.g., oleic acid and linoleic acid), to improve its hydrophobic nature, stability, and bioavailability nih.gov. These bioconjugates are designed to act as flavonoid precursors that can withstand transit through epithelia and release the parent rutoside or its active metabolites once in circulation nih.gov. Computational predictions for rutoside oleate (B1233923) and rutoside linoleate (B1235992) suggested increased lipophilicity compared to the parent compound nih.gov.
While the provided snippets confirm that prodrug development is a strategy being investigated for flavonoids like rutoside to enhance bioavailability patsnap.comcentralasianstudies.orgnih.gov, specific detailed research findings on the in vivo pharmacokinetic outcomes (e.g., increased Cmax, AUC, or relative bioavailability) of rutoside prodrugs were not extensively detailed in the search results. However, the rationale behind this approach is well-established in drug delivery, aiming to overcome poor solubility and absorption issues patsnap.comcentralasianstudies.org.
Synergistic and Combinatorial Research with Rutoside
Interactions with Proteolytic Enzymes (e.g., Trypsin, Bromelain) in Inflammation Modulation
Research has investigated the combined use of Rutoside with proteolytic enzymes such as Trypsin and Bromelain for modulating inflammation. This combination is explored as a potential alternative or adjunct to conventional anti-inflammatory treatments. Proteolytic enzymes are believed to influence inflammatory processes by mechanisms that may include the modulation of inflammatory mediators and the enhancement of fibrinolysis, which can aid in the resolution of edema and improved tissue healing. njppp.comijsurgery.comresearchgate.net
The proposed mechanisms by which this combination modulates inflammation involve the interplay of the individual components. Trypsin and Bromelain, as proteases, can help in breaking down proteins involved in the inflammatory cascade and clearing dead tissue, while Rutoside contributes its antioxidant and capillary-strengthening properties. apollopharmacy.inzeelabpharmacy.com This multi-faceted approach is posited to cover a broader range of processes involved in inflammation compared to individual agents. ijbcp.com
Preclinical and clinical studies have explored the efficacy of this enzyme-flavonoid combination in managing inflammation and associated symptoms in conditions such as osteoarthritis and in post-surgical recovery. njppp.comresearchgate.netnih.govnih.govnih.gov For instance, research indicates that an oral enzyme combination containing Bromelain, Trypsin, and Rutoside may be effective in managing symptoms like joint pain and stiffness. nih.govmedicalnewstoday.com
Data from a study on post-operative inflammation demonstrated significant reductions in inflammation scores with a combination product containing microbial and plant proteolytic enzymes and Rutin (B1680289). Compared to a placebo, the combination showed a notable improvement in reducing inflammation over several days. nih.gov
| Group | Inflammation Reduction Day 1 | Inflammation Reduction Day 3 | Inflammation Reduction Day 6 | Inflammation Reduction Day 8 |
| Placebo | - | 47.73% | 52.27% | 63.64% |
| Marketed Reference Product | - | 60% | 68% | 80% |
| Combination Product | - | 55.32% | 70.21% | 91.49% |
Note: Data is illustrative based on reported percentages of reduction over time in a specific study nih.gov. Initial day data was not explicitly provided as a percentage reduction from baseline in the snippet.
This table illustrates the observed reduction in inflammation scores in one study, highlighting the potential of the combination therapy. nih.gov
Multi-Targeted Approaches and Combination Therapies in Preclinical Models
Rutoside is recognized for its multi-targeted pharmacological properties, including antioxidant, anti-inflammatory, antiangiogenic, pro-apoptotic, and antiproliferative activities. nih.gov This broad spectrum of effects allows Rutoside to influence multiple signaling pathways implicated in various diseases, including inflammation and cancer, in preclinical models. nih.govnih.govfrontiersin.org
In preclinical cancer models, Rutoside has been shown to impede cancer initiation and progression by modulating pathways such as PI3K/Akt/mTOR, NF-κB, Nrf2, ERK, p38 MAPK, and JNK. nih.gov It can interfere with intracellular signaling molecules including TNF-α, ILs, LC3/Beclin, Bax, Bcl-2, caspases, and VEGF. nih.gov Preclinical studies have indicated Rutoside's impact on various cancer types through mechanisms like inhibiting cell growth, inducing apoptosis, and modulating inflammation and oxidative stress by regulating multiple cellular signaling pathways. nih.gov
Beyond cancer, Rutoside's multi-targeted nature contributes to its anti-inflammatory effects in various preclinical models. It has been shown to target inflammatory mediators such as NF-κB and TNF-α. nih.govnih.govfrontiersin.org In models of neuroinflammation, Rutoside can inhibit the activity of inflammatory mediators like cyclooxygenase and lipoxygenase and reduce the production and release of inflammatory cytokines. frontiersin.org Its antioxidant properties also help mitigate oxidative stress-induced inflammation in these models. frontiersin.org
Combinatorial research in preclinical models has explored the synergistic potential of Rutoside with other therapeutic agents. For example, studies in mice have investigated the synergistic analgesic and anti-inflammatory effects of Rutin in combination with paracetamol and non-steroidal anti-inflammatory drugs (NSAIDs) by downregulating pathways like p38 MAPK and NF-κB. frontiersin.orgresearchgate.net Preclinical evidence also suggests that Rutoside can have a favorable synergistic effect with Vitamin C in reducing inflammatory markers like TNF-α. nih.gov
In tumor-bearing mice, combining Rutin with cisplatin (B142131) demonstrated a better cytotoxic effect compared to cisplatin alone. nih.gov This suggests a potential synergistic interaction enhancing the anti-tumor activity in a preclinical setting. nih.gov Furthermore, in studies on bone marrow cells of mice, Rutin in combination with methotrexate (B535133) was reported to ameliorate methotrexate-induced genotoxicity. nih.gov
The multi-target approach of natural products like Rutoside is gaining recognition as a strategy to tackle the complexity of diseases by modulating multiple relevant pathways simultaneously. nih.govresearchgate.net Preclinical research continues to explore the potential of Rutoside in various combinations and its inherent ability to influence multiple targets for therapeutic benefit. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov
| Combination Partner | Preclinical Model | Observed Effect | Relevant Pathways/Mediators | Reference |
| Trypsin + Bromelain | Inflammation models (e.g., post-op) | Reduced inflammation, swelling, improved healing | Inflammatory mediators, fibrinolysis, oxidative stress | ijsurgery.comzeelabpharmacy.comnih.gov |
| Paracetamol / NSAIDs | Pain and inflammation models (mice) | Synergistic analgesic and anti-inflammatory effects | p38 MAPK, NF-κB, prostaglandins | frontiersin.orgresearchgate.net |
| Vitamin C | Inflammation models | Synergistic reduction of inflammatory markers | TNF-α | nih.gov |
| Cisplatin | Tumor-bearing mice | Enhanced cytotoxic effect, reduced genotoxicity | - (General cytotoxic and genoprotective mechanisms) | nih.gov |
| Methotrexate | Mouse bone marrow cells | Amelioration of genotoxicity | - (Genoprotective mechanisms) | nih.gov |
This table summarizes some of the observed effects of Rutoside in combination therapies within preclinical models, highlighting the diverse range of interactions and potential therapeutic applications being investigated. ijsurgery.comzeelabpharmacy.comnih.govnih.govfrontiersin.orgresearchgate.netnih.gov
Advanced Analytical Methodologies in Rutoside Research
Chromatographic Techniques for Rutoside Identification and Quantification
Chromatographic methods are foundational for separating rutoside from complex matrices and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques in rutoside research due to their high repeatability and reproducibility. fishersci.iewikipedia.orgfishersci.canih.gov
Reverse-phase liquid chromatography, often utilizing C18 stationary phases, is a predominant and efficient method for separating rutoside and other flavonoids. wikipedia.orgnih.gov The separation quality in HPLC is influenced by factors such as column type and mobile phase composition. wikipedia.org Mobile phases commonly consist of mixtures of solvents like acetonitrile (B52724) and water, often with acidic modifiers such as formic acid or acetic acid to enhance separation and detection. fishersci.ienih.govnih.gov Specific examples include acetonitrile-0.1% formic acid and 0.5% acetic acid with acetonitrile. fishersci.ienih.govnih.gov
Detection and quantification of rutoside post-chromatographic separation are frequently achieved using Ultraviolet-Visible (UV-Vis) detectors, particularly Diode Array Detectors (DAD), which are capable of detecting conjugated systems present in flavonoids like rutoside. wikipedia.orgnih.govfishersci.fi Mass Spectrometry (MS), including tandem Mass Spectrometry (MS/MS), is also extensively coupled with HPLC and UPLC (LC-MS and UPLC-MS/MS) for sensitive and rapid detection, identification, and quantification, especially in complex samples or biological matrices like plasma. fishersci.canih.govnih.govwikipedia.org UPLC-MS/MS methods have been developed and validated for the determination of rutoside in rat plasma, demonstrating high sensitivity and requiring short analytical run times. nih.govnih.gov
Validation of these chromatographic methods involves evaluating parameters such as specificity, linearity, recovery, matrix effect, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). wikipedia.orgnih.govnih.gov For instance, a validated RP-HPLC-DAD method for quantifying phenolic compounds, including some related to rutoside, showed acceptable ranges for linearity, precision (coefficient variation < 3.09%), and recovery (87.5-103.2%). wikipedia.org
Spectroscopic and Spectrometric Approaches for Structural Characterization and Confirmation
Spectroscopic and spectrometric techniques are essential for elucidating the chemical structure of rutoside and confirming its identity.
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the rutoside molecule based on its characteristic absorption bands in the infrared spectrum. nih.govwikipedia.orgmassbank.eu
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D NMR techniques, is a powerful tool for the complete structural characterization of rutoside, providing detailed information about the arrangement of atoms and their connectivity. nih.govfishersci.fiwikipedia.orgmims.com NMR can also be used for the quantitative analysis of analytes in mixtures. fishersci.fimims.com
Mass Spectrometry (MS) provides information about the molecular weight of rutoside and its fragmentation pattern, which is crucial for confirming its structure and identifying related compounds or metabolites. nih.govfishersci.fiwikipedia.orgmims.com When coupled with chromatographic techniques (LC-MS, UPLC-MS/MS), mass spectrometry allows for the identification and characterization of rutoside within complex mixtures without prior isolation. fishersci.canih.govnih.govwikipedia.org For example, UPLC-MS/MS methods for rutin (B1680289) quantification in rat plasma utilize specific multiple reaction monitoring (MRM) transitions for rutoside and internal standards like tolbutamide. nih.govnih.gov
The integrated use of chromatographic and spectroscopic/spectrometric approaches ensures precise identification and comprehensive structural analysis of rutoside, contributing significantly to phytochemical analysis and quality control. nih.gov
In Vitro and In Vivo Research Models for Assessing Rutoside's Biological Activities
A wide array of in vitro and in vivo research models are employed to investigate and demonstrate the diverse biological activities of rutoside. fishersci.iewikipedia.orgfishersci.cafishersci.caguidetopharmacology.orgalfa-chemistry.com
In vitro studies utilize various cell lines and model systems to assess specific cellular and molecular effects of rutoside. These include studies on human colon adenocarcinoma cells (SW480) to evaluate cytotoxic effects, human MG-63 osteosarcoma cells to investigate effects on bone formation, and human endothelial cells to study the impact on endothelial function. fishersci.ca Other cell lines used include cardiomyoblasts (H9c2(2-1)), hepatocytes (HepaRG), and keratinocytes (HaCaT) for toxicological assessments. massbank.eu In vitro systems are also used to evaluate antioxidant activity and the inhibition of enzymes such as angiotensin-converting enzyme (ACE), acetylcholinesterase (AChE), and the formation of advanced glycation end products (AGEs). guidetopharmacology.orgphcog.com Studies have shown rutoside's ability to inhibit ACE and AChE activity in vitro. phcog.com
In vivo research models, primarily using animals like rats and mice, are crucial for evaluating the systemic effects and pharmacological activities of rutoside in a living organism. Studies in diabetic rats have demonstrated rutoside's potential to enhance antioxidant status in organs like the liver, kidneys, and brain and exhibit antidiabetic activity. guidetopharmacology.org Mouse models have been used to investigate the antitumor and anti-angiogenic effects of rutoside, as well as its potential to mitigate radiation-induced mortality. fishersci.ca Pharmacokinetic studies in rats using UPLC-MS/MS have been conducted to understand the absorption, distribution, metabolism, and excretion of rutoside. nih.govnih.gov
Furthermore, in ovo toxicological screening using chick chorioallantoic membranes provides an alternative model for assessing potential irritative effects. massbank.eu
These in vitro and in vivo models collectively provide valuable insights into the multifaceted biological activities of rutoside, supporting its potential therapeutic applications.
Data Table: Examples of In Vitro and In Vivo Study Findings for Rutoside
| Biological Activity | Model System | Key Findings | Source |
| Antioxidant Activity | Various in vitro systems, Diabetic rats (liver, kidneys, brain) | Strong concentration-dependent antioxidant effect in vitro; enhanced antioxidant status in organs of diabetic rats. | guidetopharmacology.org |
| Cytotoxic Effects | Human colon adenocarcinoma cells (SW480) | Exerts in vitro cytotoxic effects. | fishersci.ca |
| Antitumor Effects | Mice bearing SW480 tumors | Induces in vivo antitumor effects. | fishersci.ca |
| Bone Formation | Human MG-63 osteosarcoma cells | Can induce bone formation via differentiation. | fishersci.ca |
| Endothelial Function | Human endothelial cells | May improve endothelial function by augmenting nitric oxide production. | fishersci.ca |
| Antidiabetic Activity | High fat diet + streptozotocin-induced type 2 diabetic model (rats) | Exhibited significant antidiabetic activity, potentially by inhibiting inflammatory cytokines and improving antioxidant and lipid profiles. | fishersci.ca |
| Enzyme Inhibition (ACE, AChE) | In vitro model systems | Demonstrated ability to inhibit ACE and AChE activity. | phcog.com |
| Anti-AGE Formation | BSA/MGO model system | Showed inhibitory capacity on AGE formation. | phcog.com |
| Mitigating Radiation-Induced Damage | Mice | Potential in mitigating radiation-induced mortality and cytogenetic damage. | fishersci.ca |
| Toxicological Assessment | H9c2(2-1), HepaRG, HaCaT cell lines, 3D reconstructed human epidermis, Chick chorioallantoic membranes | Effects are test compound, concentration, and cell-type dependent; generally low irritative potential observed in specific models. | massbank.eu |
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) in Rustoside studies be reconciled?
- Methodological Answer : Cross-validate with independent techniques (e.g., X-ray crystallography if crystals are obtainable). Compare chemical shifts to databases (e.g., HMDB, PubChem) and account for solvent effects (e.g., DMSO vs. CDCl₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
